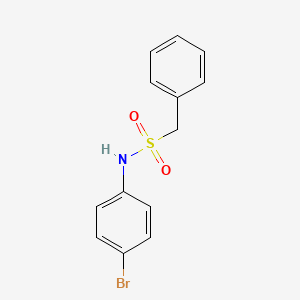
N-(4-bromophenyl)-1-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-1-phenylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromophenyl group and a phenylmethanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-1-phenylmethanesulfonamide typically involves the reaction of 4-bromoaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-1-phenylmethanesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable catalyst like copper(I) iodide.
Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid are commonly used oxidizing agents.
Reduction Reactions: Lithium aluminum hydride is a commonly used reducing agent for the reduction of sulfonamides.
Major Products Formed
Substitution Reactions: The major products formed are the substituted derivatives of this compound.
Oxidation Reactions: The major products are the corresponding sulfone derivatives.
Reduction Reactions: The major products are the corresponding amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its antimicrobial and antifungal properties.
Medicine: N-(4-bromophenyl)-1-phenylmethanesulfonamide has been explored for its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets in the cell. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death . The exact molecular targets and pathways involved may vary depending on the specific application and the type of cells being studied .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: This compound has similar structural features and has been studied for its antimicrobial and anticancer properties.
N-(4-bromophenyl)sulfonylbenzoyl-L-valine: This compound contains a similar bromophenyl group and has shown potential as an antimicrobial agent.
Uniqueness
N-(4-bromophenyl)-1-phenylmethanesulfonamide is unique due to its specific combination of a bromophenyl group and a phenylmethanesulfonamide moiety. This unique structure contributes to its distinct chemical reactivity and biological activity. The presence of the bromine atom enhances its ability to participate in substitution reactions, while the sulfonamide group provides a site for potential interactions with biological targets .
Properties
Molecular Formula |
C13H12BrNO2S |
|---|---|
Molecular Weight |
326.21 g/mol |
IUPAC Name |
N-(4-bromophenyl)-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C13H12BrNO2S/c14-12-6-8-13(9-7-12)15-18(16,17)10-11-4-2-1-3-5-11/h1-9,15H,10H2 |
InChI Key |
FERZLSVRIHOENW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















